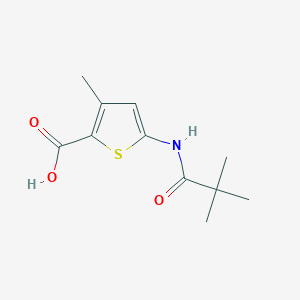![molecular formula C10H13ClN2O3S B3372508 2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide CAS No. 923104-49-8](/img/structure/B3372508.png)
2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide
Vue d'ensemble
Description
“2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide” is a chemical compound with the CAS Number: 923104-49-8 . It has a molecular weight of 276.74 and its IUPAC name is 2-chloro-N-{4-methyl-3-[(methylamino)sulfonyl]phenyl}acetamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13ClN2O3S/c1-7-3-4-8(13-10(14)6-11)5-9(7)17(15,16)12-2/h3-5,12H,6H2,1-2H3,(H,13,14) . This indicates the presence of a six-membered ring, with the S and N atoms being fairly planar . The terminal methyl group and the C(O)CH2 group are slightly deviating out-of-plane while the terminal Cl atom is almost in-plane .Physical and Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature . The molecular weight of the compound is 276.74 .Applications De Recherche Scientifique
Biological Effects of Acetamide Derivatives
Research has continued to explore the toxicology and biological effects of various acetamide derivatives, which include compounds with commercial importance. Kennedy (2001) reviews the biological consequences of exposure to acetamide and its derivatives, emphasizing the varied biological responses among these chemicals. This work underscores the complexity of assessing the safety and applications of chemically related compounds, including those like 2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide (Kennedy, 2001).
Advanced Oxidation Processes for Environmental Remediation
Qutob et al. (2022) discuss the use of advanced oxidation processes (AOPs) in degrading acetaminophen from aqueous media, highlighting the generation of various by-products, including acetamide. This study is relevant for understanding the environmental impact and potential remediation strategies for acetamide derivatives. AOPs' efficiency in breaking down complex organic molecules into less harmful substances might indicate the environmental considerations needed for handling and disposing of compounds like this compound (Qutob et al., 2022).
Pharmacological Applications and Safety Evaluations
The exploration of specific acetamide derivatives in pharmacology, their therapeutic potentials, safety evaluations, and related health effects in humans provide a framework for considering new compounds. For example, research into the safety and efficacy of aspartame, a well-known acetamide derivative, offers insights into how new compounds might be evaluated for human use. Magnuson et al. (2007) provide a comprehensive review of aspartame's safety, highlighting the importance of thorough toxicological and epidemiological studies to assess health risks (Magnuson et al., 2007).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-7-3-4-8(13-10(14)6-11)5-9(7)17(15,16)12-2/h3-5,12H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIJGHRXJZGLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



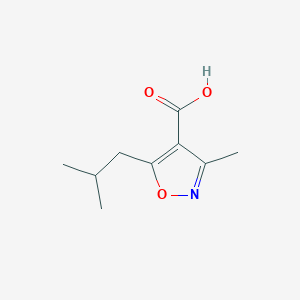

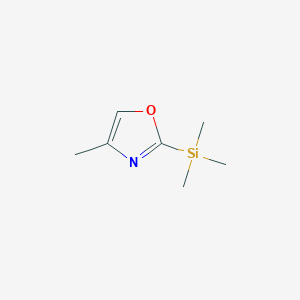
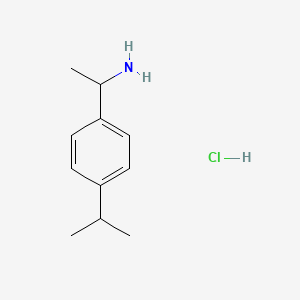

![6-Chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3372491.png)
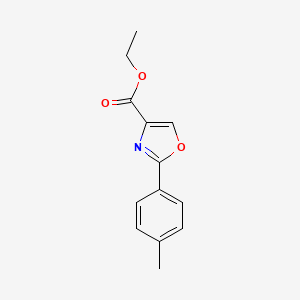
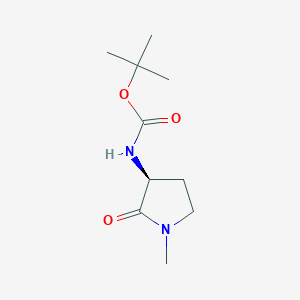

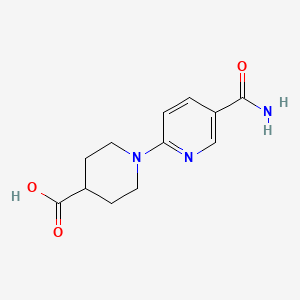
![2-chloro-N-[(2-chlorophenyl)methyl]propanamide](/img/structure/B3372524.png)
![2-chloro-1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B3372527.png)
